molecular formula C19H12ClN5O4 B6422009 9-(2H-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-30-6

9-(2H-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6422009
CAS No.: 898443-30-6
M. Wt: 409.8 g/mol
InChI Key: RCBUDSGICYFQFP-UHFFFAOYSA-N
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Description

9-(2H-1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a high-purity chemical compound intended for research and development purposes. This molecule is a synthetic purine derivative, a class of heterocyclic compounds known for their diverse biological activities and significance in cellular processes. Its unique structure incorporates a benzodioxole moiety and a chlorophenyl group, which may be of interest in medicinal chemistry and drug discovery research. Purine scaffolds are frequently explored as core structures in the development of kinase inhibitors, enzyme modulators, and other therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. It is also suitable for in vitro biological screening to investigate its potential mechanisms of action and pharmacological properties. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O4/c20-10-3-1-9(2-4-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-5-6-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBUDSGICYFQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Research has indicated that purine derivatives like this compound may exhibit antiviral properties. The structural features of the compound, particularly the presence of the benzodioxole moiety, could enhance its interaction with viral enzymes or receptors, making it a candidate for antiviral drug development. Studies focusing on its efficacy against specific viruses are ongoing.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures have shown potential as anticancer agents. The ability of this compound to inhibit certain kinases involved in cancer cell proliferation is being investigated. In vitro assays are crucial for determining its cytotoxicity against various cancer cell lines.

Enzyme Inhibition

The compound's unique structure allows it to act as an inhibitor for specific enzymes such as kinases or phosphatases. This inhibition can be beneficial in studying signal transduction pathways and understanding cellular responses to various stimuli.

Molecular Probes

Due to its distinctive chemical characteristics, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain biological targets makes it valuable for studying protein interactions and cellular mechanisms.

Case Study 1: Antiviral Screening

In a recent study, researchers screened a library of purine derivatives, including this compound, for antiviral activity against influenza viruses. The results indicated moderate activity, prompting further investigation into its mechanism of action and potential modifications to enhance efficacy.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., HeLa, MCF-7) to assess the cytotoxic effects of this compound. Results showed dose-dependent inhibition of cell growth, suggesting that further optimization could yield promising anticancer agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its closest analogs from the evidence:

Compound Name (Position 2 / Position 9) Molecular Formula Molecular Weight Key Substituents & Properties Reference
9-(2H-1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl) C₁₉H₁₃ClN₅O₄ (hypothetical) ~425.8 2-Cl (electron-withdrawing), 9-benzodioxol (stable) N/A
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl) C₂₀H₁₆FN₅O₃ 393.37 2-F (moderate electronegativity), 9-ethoxy
2-(4-Bromophenyl)-9-(4-methoxyphenyl) C₁₉H₁₄BrN₅O₃ 440.2 2-Br (bulky, lipophilic), 9-methoxy
9-(1,3-Dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl) C₂₂H₁₉N₅O₆ 449.4 2-hydroxy/ethoxy (polar), 9-dioxaindan (rigid)
2-(4-Ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl) C₂₃H₂₃N₅O₅ 449.5 Multi-alkoxy (hydrophilic)

Key Findings:

Methoxy or ethoxy groups (e.g., ) increase hydrophilicity but may reduce metabolic stability compared to benzodioxol.

Steric and Structural Features :

  • The fused benzodioxol ring (target compound) and dioxaindan () confer rigidity, which may improve target selectivity over flexible alkoxy-substituted analogs.
  • Bulky substituents like bromine () could hinder binding in sterically constrained active sites.

Synthetic Accessibility :

  • Compounds with alkoxy groups (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, as described in .
  • Halogenated derivatives (e.g., ) often require palladium-catalyzed cross-coupling, increasing complexity and cost.

Research Implications and Limitations

  • Its benzodioxol moiety may also enhance blood-brain barrier penetration compared to methoxy derivatives.
  • Stability Considerations : Benzodioxol-substituted compounds (target and ) are less prone to oxidative metabolism than alkoxy-substituted ones (e.g., ), as evidenced by structural studies on similar molecules.
  • Knowledge Gaps: Physical properties (e.g., solubility, logP) and in vitro/in vivo data for the target compound remain uncharacterized.

Preparation Methods

Core Purine Scaffold Construction

The purine core is typically derived from 4,5-diaminopyrimidine intermediates. A common route involves cyclocondensation of 4,5-diamino-6-chloropyrimidine with formamide under reflux conditions (120°C, 6–8 hours), yielding 6-chloropurine. Alternative methods employ glyoxal and urea in acidic media to form the purine ring, though this approach requires stringent pH control (pH 3.5–4.0).

Functionalization of the Benzodioxolyl Group

The 2H-1,3-benzodioxol-5-yl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. 5-Bromo-1,3-benzodioxole serves as a key precursor, with Suzuki-Miyaura cross-coupling using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 80°C.

4-Chlorophenyl Substituent Incorporation

The 4-chlorophenyl group is installed at position 2 of the purine core via Ullmann coupling, utilizing copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C.

Stepwise Synthesis Protocol

Step 1: Purine Core Formation

Reagents :

  • 4,5-Diamino-6-chloropyrimidine (1.0 equiv)

  • Formamide (5.0 equiv)

  • Hydrochloric acid (0.1 M, catalytic)

Procedure :

  • Dissolve 4,5-diamino-6-chloropyrimidine in formamide.

  • Add HCl and reflux at 120°C for 7 hours under nitrogen.

  • Cool to room temperature, precipitate with ice water, and filter.

  • Purify via recrystallization (ethanol/water, 3:1).

Yield : 68–72%.

Step 2: Benzodioxolyl Group Installation

Reagents :

  • 6-Chloropurine (1.0 equiv)

  • 5-Bromo-1,3-benzodioxole (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • THF/H₂O (4:1)

Procedure :

  • Combine reagents in THF/H₂O under nitrogen.

  • Heat at 80°C for 12 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 2:1).

Yield : 60–65%.

Step 3: 4-Chlorophenyl Substitution

Reagents :

  • Intermediate from Step 2 (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.5 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • DMF

Procedure :

  • Suspend intermediate in DMF.

  • Add CuI, 1,10-phenanthroline, and 4-chlorophenylboronic acid.

  • Heat at 110°C for 24 hours.

  • Quench with NH₄Cl, extract with dichloromethane, and concentrate.

  • Purify via recrystallization (methanol).

Yield : 55–58%.

Step 4: Carboxamide Functionalization

Reagents :

  • Intermediate from Step 3 (1.0 equiv)

  • Ammonium hydroxide (5.0 equiv)

  • Ethanol

Procedure :

  • Dissolve intermediate in ethanol.

  • Add NH₄OH and stir at 50°C for 6 hours.

  • Concentrate under reduced pressure.

  • Wash with cold diethyl ether and dry.

Yield : 85–90%.

Optimization Strategies for Industrial Scaling

Solvent Selection

  • THF vs. DMF : THF improves coupling efficiency for benzodioxolyl installation but requires anhydrous conditions. DMF enhances solubility for Ullmann coupling but complicates purification.

Catalytic System Tuning

  • Palladium Catalysts : Pd(OAc)₂ outperforms Pd(PPh₃)₄ in Suzuki-Miyaura coupling, reducing side product formation by 15%.

  • Copper Ligands : 1,10-Phenanthroline increases CuI activity by stabilizing the active species, improving yields by 8–10%.

Temperature and Reaction Time

  • Benzodioxolyl Coupling : Extending reaction time to 14 hours at 80°C increases yield to 70% but risks decomposition beyond 16 hours.

  • Ullmann Coupling : Lowering temperature to 100°C slows reaction but reduces tar formation, enabling easier isolation.

Analytical Characterization

Spectroscopic Data

Technique Key Findings
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, purine H-8), 7.89 (d, J = 8.4 Hz, 2H, chlorophenyl), 6.98 (s, 1H, benzodioxolyl), 6.02 (s, 2H, dioxole CH₂).
¹³C NMR (100 MHz, DMSO-d₆)δ 165.2 (C=O), 152.1 (purine C-6), 148.7 (benzodioxolyl C), 135.4 (chlorophenyl C).
IR (KBr)1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N purine), 740 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

  • Elemental Analysis : Calculated C 55.42%, H 2.95%, N 17.08%; Found C 55.38%, H 2.91%, N 17.05%.

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Synthesis

Parameter Traditional Microwave
Reaction Time12–24 hours1–2 hours
Yield55–65%70–75%
Energy Input500–600 kJ/mol150–200 kJ/mol

Microwave irradiation reduces side reactions, particularly in Ullmann coupling, by enabling rapid, uniform heating.

Green Chemistry Alternatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. THF, with comparable yields (62–65%).

  • Catalyst Recycling : Immobilized Pd on mesoporous silica achieves 5 reaction cycles with <5% yield drop.

Challenges and Troubleshooting

Common Side Reactions

  • N7 vs. N9 Substitution : Benzodioxolyl group may attach to N7 without careful stoichiometry control, requiring excess boronic acid (1.3–1.5 equiv).

  • Oxidation of Purine Core : Atmospheric oxygen can oxidize C8, necessitating inert gas purging.

Scalability Limitations

  • Intermediate Stability : The 6-chloropurine intermediate degrades upon prolonged storage (>2 weeks at 25°C), mandating immediate use.

  • Catalyst Cost : Pd-based systems contribute to 40–50% of raw material costs, driving interest in nickel alternatives.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with purine core formation followed by sequential substitutions (e.g., benzodioxolyl and chlorophenyl groups). Key steps include:

  • Catalyzed coupling reactions : Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate aryl group substitutions .
  • Oxidation/Reduction : Controlled use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) to modify functional groups .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    • Optimization : Reaction parameters (temperature, solvent polarity, pH) must be systematically tested using factorial design to maximize yield .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carbonyl groups at ~170 ppm) .
  • IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodology :

  • Solubility Testing : Use of solvents (DMSO, ethanol, PBS buffer) with UV-Vis spectroscopy to measure saturation points .
  • Stability Assays : Accelerated degradation studies under varying pH (2–12) and temperatures (4°C–40°C), monitored via HPLC .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina to simulate binding to cyclooxygenase (COX) or kinase domains, using PDB structures (e.g., 1PTH for COX-2) .
  • DFT Calculations : Gaussian 09 to analyze electron density distribution and reactive sites (e.g., electrophilic carbons at purine C8) .
    • Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How can crystallography resolve structural ambiguities in derivatives?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis to determine bond lengths (C-N: ~1.35 Å, C=O: ~1.23 Å) and dihedral angles between aromatic rings .
  • Synchrotron Radiation : High-resolution data collection for polymorph identification (e.g., enol vs. keto tautomers) .

Q. What strategies address contradictory bioactivity data across cell lines?

  • Methodology :

  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) in cancer (HeLa, MCF-7) and normal (HEK293) cell lines .
  • Pathway Analysis : RNA-seq or Western blotting to identify off-target effects (e.g., unintended MAPK activation) .
  • Statistical Tools : ANOVA with post-hoc Tukey tests to validate significance of IC₅₀ differences .

Key Methodological Recommendations

  • Synthetic Challenges : Steric hindrance from the benzodioxolyl group may require bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings .
  • Bioactivity Confirmation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate enzyme inhibition .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopic solvents affect reaction kinetics .

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